molecular formula C20H18ClN5O5S B2560524 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898421-99-3

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2560524
CAS No.: 898421-99-3
M. Wt: 475.9
InChI Key: VXAHMSURAJDYIJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H18ClN5O5S and its molecular weight is 475.9. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Synthesis

  • The synthesis and reaction mechanisms involving nitrobenzenesulfochlorination of β-aminopropioamidoximes, including those functionalized with six-membered N-heterocycles like morpholine, have been explored. These reactions lead to the production of spiropyrazolinium ortho- or para-nitrobenzenesulfonates under varying conditions, demonstrating the compound's utility in synthesizing complex heterocyclic structures with potential antidiabetic activity (Kayukova et al., 2022).

Anticancer and Antimicrobial Applications

  • Research on sulfonamide derivatives, including those related to the specified compound, indicates their significance in inducing apoptosis in cancer cells via mechanisms involving p38/ERK phosphorylation. This suggests a potential for the development of novel anticancer agents (Cumaoğlu et al., 2015).
  • The antimicrobial properties of related sulfonamides and their potential application in treating microbial infections have also been documented. This underscores the versatility of such compounds in therapeutic settings (Patel et al., 2011).

Inhibitory Effects and Molecular Docking Studies

  • Certain sulfonamide compounds exhibit significant inhibitory effects on human carbonic anhydrases, which are crucial for various physiological processes. The structural features of these sulfonamides, including the presence of a morpholinopyridazinyl phenyl group, play a crucial role in their binding and inhibition profiles, suggesting their potential in designing inhibitors for therapeutic applications (Sapegin et al., 2018).

Computational and Spectroscopic Analyses

  • Computational and spectroscopic analyses of new sulfonamide molecules have provided insights into their structural and electronic properties, further facilitating the exploration of their biological activities and potential drug development applications (Murthy et al., 2018).

Properties

IUPAC Name

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5S/c21-17-5-4-16(26(27)28)13-19(17)32(29,30)24-15-3-1-2-14(12-15)18-6-7-20(23-22-18)25-8-10-31-11-9-25/h1-7,12-13,24H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAHMSURAJDYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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